3-[(4-methoxyphenyl)methyl]-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3S2/c1-29-15-7-5-14(6-8-15)12-27-21(28)19-16(9-11-31-19)24-22(27)32-13-18-25-20(26-30-18)17-4-2-3-10-23-17/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAFUNVBTSIPJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxyphenyl)methyl]-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps:
Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidin-4-one core.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a suitable catalyst such as aluminum chloride.
Synthesis of the Pyridinyl-Substituted Oxadiazole: The pyridinyl-substituted oxadiazole can be synthesized through the reaction of pyridine-2-carboxylic acid hydrazide with an appropriate nitrile under dehydrating conditions.
Formation of the Sulfanyl Linkage: The final step involves the coupling of the thieno[3,2-d]pyrimidin-4-one core with the pyridinyl-substituted oxadiazole via a sulfanyl linkage, typically using a thiol reagent and a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the oxadiazole ring or the pyridinyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride for Friedel-Crafts alkylation, dicyclohexylcarbodiimide for coupling reactions.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced oxadiazole or pyridinyl derivatives.
Substitution Products: Functionalized methoxyphenyl derivatives.
Scientific Research Applications
The compound "3-[(4-methoxyphenyl)methyl]-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one" is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications, particularly in medicinal chemistry, and provide insights into its biological activities, synthesis methods, and potential therapeutic uses.
Anticancer Activity
Research indicates that compounds similar to the one described have shown promising anticancer properties. The thieno[3,2-d]pyrimidine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Properties
The incorporation of the pyridinyl and oxadiazolyl groups may enhance the antimicrobial efficacy of this compound. Preliminary studies suggest that related compounds exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic processes within the microorganisms .
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of thieno[3,2-d]pyrimidine derivatives. These compounds may exert protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation in neuronal cells. Animal models have shown that such compounds can improve cognitive function and reduce neuronal damage associated with conditions like Alzheimer's disease .
Case Study 1: Anticancer Screening
A study conducted on thieno[3,2-d]pyrimidine derivatives demonstrated their effectiveness against breast cancer cell lines (MCF-7). The compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Testing
In a comparative study against Staphylococcus aureus and Escherichia coli, derivatives showed minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics, suggesting enhanced efficacy.
Mechanism of Action
The mechanism of action of 3-[(4-methoxyphenyl)methyl]-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfanyl linkage and the oxadiazole ring are critical for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Thieno[3,2-d]pyrimidin-4-one vs. Thieno[2,3-d]pyrimidin-4-one
- Thieno[3,2-d]pyrimidin-4-one (Target Compound): The sulfur atom in the thiophene ring is adjacent to the pyrimidinone nitrogen, influencing electron distribution and binding interactions.
- Thieno[2,3-d]pyrimidin-4-one (): The sulfur is positioned differently, altering the electronic landscape and steric accessibility.
Table 1: Core Structure Comparison
| Feature | Target Compound | Compound |
|---|---|---|
| Core Structure | Thieno[3,2-d]pyrimidin-4-one | Thieno[2,3-d]pyrimidin-4-one |
| Sulfur Position | Position 3 (adjacent to N) | Position 2 (distal to N) |
| Planarity | Higher | Lower |
Substituent Effects on Pharmacokinetics and Activity
Position 3 Substituents
- Target Compound : 4-Methoxyphenylmethyl group enhances solubility (due to -OMe) and aromatic interactions.
- Fluorinated Analogs: 7-(3-Fluorophenyl)-3-[(3-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one () replaces -OMe with -F, increasing metabolic stability but reducing solubility. Fluorine’s electron-withdrawing nature may also alter binding affinity .
Table 2: Position 3 Substituent Impact
| Substituent | Solubility | Metabolic Stability | Key Interactions |
|---|---|---|---|
| 4-Methoxyphenylmethyl | High | Moderate | π-π stacking |
| 3-Fluorophenylmethyl | Low | High | Halogen bonding |
| Propargylsulfanyl | Moderate | Moderate | Steric effects |
Position 2 Substituents
- Target Compound : The 1,2,4-oxadiazole-pyridinyl group offers hydrogen-bond acceptor sites (N and O atoms) and aromatic stacking with the pyridine ring.
- Isoxazole Analogs : 2-[(3,5-Dimethylisoxazol-4-yl)methyl]sulfanyl () lacks the pyridine’s basicity, reducing interactions with acidic residues in targets .
- Dione Derivatives: 3-(4-Fluoro-2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione () replaces the oxadiazole with a dione, enabling stronger hydrogen bonds but increasing susceptibility to hydrolysis .
Biological Activity
The compound 3-[(4-methoxyphenyl)methyl]-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound features several key structural components:
- Thieno[3,2-d]pyrimidinone core
- Methoxyphenyl group
- Pyridinyl and oxadiazole moieties
These structural elements contribute to its biological activities by influencing interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the thieno[3,2-d]pyrimidine scaffold. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis.
The proposed mechanisms include:
- Inhibition of key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Induction of oxidative stress leading to apoptosis in cancer cells.
In Vitro Studies
Several studies have reported the synthesis and evaluation of related compounds. For instance, a study on a series of thiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including HT29 (colorectal cancer) and Jurkat (leukemia) cells. The presence of the methoxyphenyl group was noted to enhance biological activity due to increased lipophilicity and better interaction with cellular targets .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HT29 | 10 | HDAC inhibition |
| Compound B | Jurkat | 15 | Thymidylate synthase inhibition |
| 3-[(4-methoxyphenyl)methyl]-... | MCF7 | 12 | Apoptosis induction |
Case Studies
- Case Study on Antitumor Activity : A synthesized derivative of the compound was tested against MCF7 breast cancer cells. Results indicated an IC50 value of 12 µM, demonstrating significant growth inhibition compared to standard chemotherapy agents .
- Case Study on Mechanism Exploration : Another study investigated the compound's effect on apoptosis markers in colorectal cancer cells. Increased levels of caspase activation were observed, suggesting that the compound induces programmed cell death through mitochondrial pathways .
Other Biological Activities
Beyond anticancer effects, derivatives of this compound have shown promise in other areas:
- Antimicrobial Activity : Some analogs exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria.
- Anticonvulsant Effects : Certain thiazole-containing compounds have been reported to possess anticonvulsant activity, indicating a broad spectrum of pharmacological potential .
Q & A
Advanced Research Question
- Molecular Docking : Model interactions with biological targets (e.g., kinases) using software like AutoDock Vina. Focus on the oxadiazole and pyrimidinone moieties as potential binding sites .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic regions. The pyridinyl-oxadiazole group may exhibit π-π stacking potential .
- MD Simulations : Assess stability in aqueous or lipid environments to guide formulation studies .
What strategies resolve contradictions in biological activity data across studies?
Advanced Research Question
Discrepancies may arise from impurities, assay conditions, or target selectivity.
- Purity Validation : Use HPLC (≥95% purity) and elemental analysis to exclude by-products (e.g., unreacted thiol intermediates) .
- Assay Standardization : Replicate enzyme inhibition assays (e.g., kinase panels) under controlled pH, temperature, and substrate concentrations .
- Meta-Analysis : Compare IC50 values across studies using statistical tools (e.g., ANOVA) to identify outliers .
How to design structure-activity relationship (SAR) studies for derivatives?
Advanced Research Question
- Core Modifications : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., -CF3) or donating (-OH) substituents to assess electronic effects .
- Linker Optimization : Vary the sulfanyl-methyl chain length to evaluate steric effects on target binding .
- Biological Testing : Prioritize assays for antimicrobial (e.g., MIC against S. aureus) or anticancer (e.g., MTT on HeLa cells) activity .
What are best practices for characterizing polymorphic forms?
Advanced Research Question
- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding networks. The thieno-pyrimidinone core may form π-stacked dimers .
- DSC/TGA : Identify thermal transitions (e.g., melting points, decomposition) to assess stability .
- PXRD : Compare experimental and simulated patterns to confirm phase purity .
How to address solubility challenges in in vitro assays?
Basic Research Question
- Co-Solvents : Use DMSO (≤1% v/v) for stock solutions; dilute in PBS or cell culture media .
- Surfactants : Add Tween-80 or cyclodextrins to improve aqueous dispersion .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
